

# Synthesis of 6-Bromo-4-methylnicotinaldehyde: An Application Note and Detailed Protocol

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## Compound of Interest

Compound Name: 6-Bromo-4-methylnicotinaldehyde

Cat. No.: B582066

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This document provides a comprehensive, step-by-step experimental protocol for the synthesis of **6-Bromo-4-methylnicotinaldehyde**, a valuable building block in medicinal chemistry and organic synthesis. The described multi-step synthesis is designed to be a reliable and reproducible method for obtaining the target compound in good yield and purity.

## Introduction

**6-Bromo-4-methylnicotinaldehyde** is a key intermediate in the synthesis of a variety of complex organic molecules, including pharmacologically active compounds. Its utility stems from the presence of three reactive sites: a bromine atom amenable to cross-coupling reactions, a methyl group that can be further functionalized, and an aldehyde group that can participate in a wide range of chemical transformations. This protocol outlines a four-step synthesis starting from the commercially available 4-methylnicotinic acid.

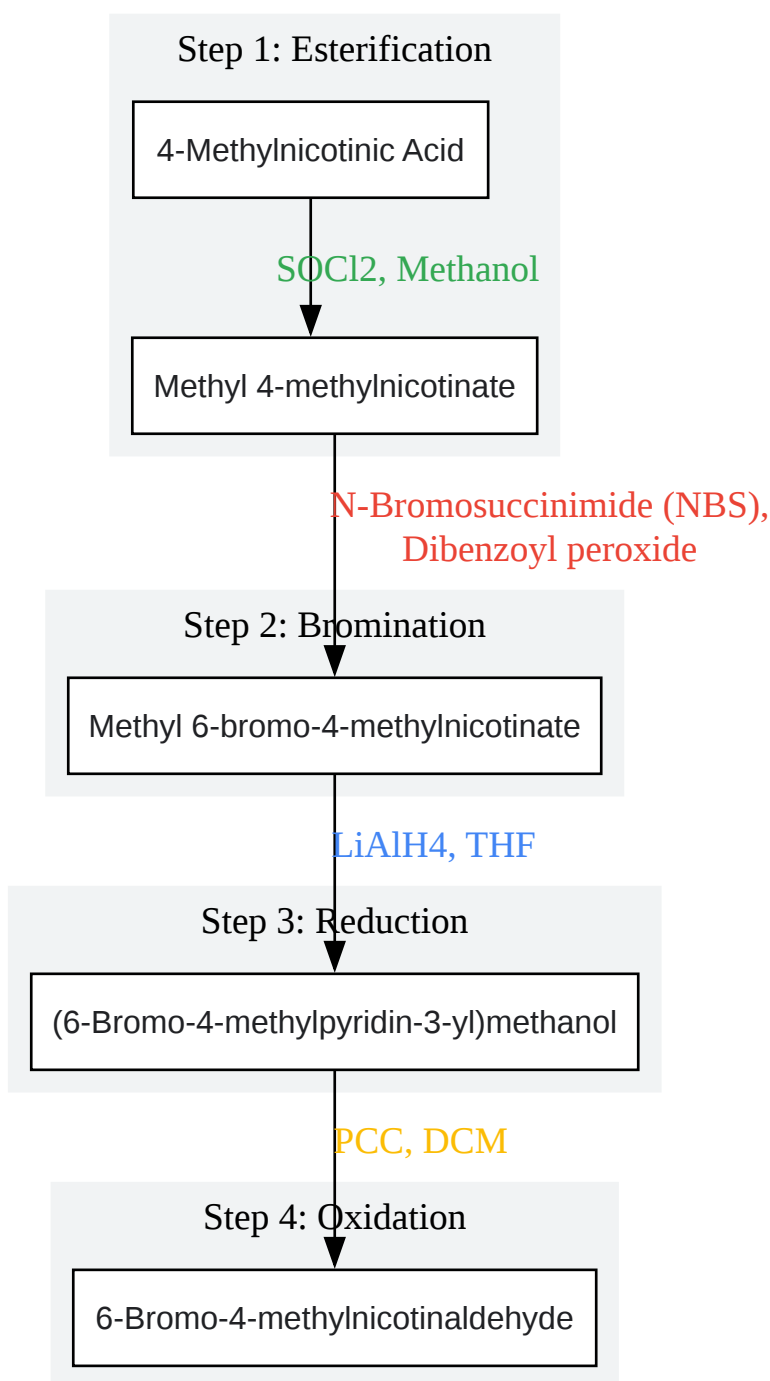
## Overall Synthetic Scheme

The synthesis of **6-Bromo-4-methylnicotinaldehyde** is achieved through a four-step process:

- **Esterification:** 4-methylnicotinic acid is converted to its methyl ester, methyl 4-methylnicotinate, to protect the carboxylic acid and facilitate the subsequent bromination step.

- Bromination: The methyl 4-methylnicotinate is brominated at the 6-position of the pyridine ring to yield methyl 6-bromo-4-methylnicotinate.
- Reduction: The methyl ester is selectively reduced to the corresponding primary alcohol, (6-bromo-4-methylpyridin-3-yl)methanol.
- Oxidation: The primary alcohol is oxidized to the final product, **6-Bromo-4-methylnicotinaldehyde**.

## Experimental Workflow Diagram



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